Cas no 107668-79-1 (Bulleyaconitine A)

Bulleyaconitine A structure
Nombre del producto:Bulleyaconitine A
Número CAS:107668-79-1
MF:C35H49NO9
Megavatios:627.76
MDL:MFCD01714791
CID:62693
PubChem ID:329824963
Bulleyaconitine A Propiedades químicas y físicas
Nombre e identificación
-
- Bulleyaconitine A
- BULLEYACONITINE A(RG)
- 16-trimethoxy-4-(methoxymethyl)aconitan-14-yl)(4-methoxyphenyl)-y-6
- 20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-1
- BULLEYACONITINE A(P)
- BULLEYACONITINE A: METHANONE,[(1,6,14,16)-8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)
- METHANONE,[(1,6,14,16)-8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)
- ((1-α,6-α,14-α,16-β)-8-(acetyloxy)-20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl)(4-methoxyphenyl)-methanone
- 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine,methanone deriv.
- Aconitane, methanone deriv.
- Bulleyaconitine
- Bulleyaconi cine A
- Aconitane,Methanone deriv
- methanone,((1-alpha,6-alpha,14-alpha,16-beta)-8-(acetyloxy)-20-ethyl-13-hydrox
- [(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16S,17R,18R)-11-Ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxyben
- CID 102066559
- [(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxyben
- METHANONE, [(1,6,14,16)-8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)-
- BULLEYACONITINE A: METHANONE, [(1,6,14,16) -8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)-,
- 20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl](4-methoxyphenyl)-
- Methanone, [(1α,6α,14α,16β) -8-(acetyloxy)-
- 107668-79-1
- HY-N0239
- CS-3592
- 11-ETHYL-5-HYDROXY-6,16,18-TRIMETHOXY-4-(4-METHOXYBENZOYL)-13-(METHOXYMETHYL)-11-AZAHEXACYCLO[7.7.2.1(2),?.0(1),(1)?.0(3),?.0(1)(3),(1)?]NONADECAN-8-YL ACETATE
- DB-049927
- Bulleyaconi-cine-A
- AKOS026750631
- CID 24721310
- DTXSID80910471
- LS-15368
- [11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate
- CHEBI:191075
- 20-ethyl-13-hydroxy-1,6,16-trimethoxy-14-(4-methoxybenzoyl)-4-(methoxymethyl)aconitan-8-yl acetate
-
- MDL: MFCD01714791
- Renchi: 1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1
- Clave inchi: YRECILNLFWZVRM-XTNYDWJGSA-N
- Sonrisas: O(C(C([H])([H])[H])=O)[C@]12C([H])([H])[C@@]([H])([C@@]3([C@]([H])(C(C4C([H])=C([H])C(=C([H])C=4[H])OC([H])([H])[H])=O)[C@@]1([H])[C@@]([H])(C3([H])[H])[C@@]13[C@@]([H])(C([H])([H])C([H])([H])[C@@]4(C([H])([H])OC([H])([H])[H])C([H])([H])N(C([H])([H])C([H])([H])[H])[C@]1([H])[C@]2([H])[C@@]([H])([C@@]34[H])OC([H])([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H]
Atributos calculados
- Calidad precisa: 627.340732g/mol
- Carga superficial: 0
- XLogP3: 2.5
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 10
- Cuenta de enlace giratorio: 11
- Masa isotópica única: 627.340732g/mol
- Masa isotópica única: 627.340732g/mol
- Superficie del Polo topológico: 113Ų
- Recuento de átomos pesados: 45
- Complejidad: 1180
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 12
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento atómico isotópico: 0
- Superficie del Polo topológico: 113A^2
- Peso molecular: 627.8
Propiedades experimentales
- Color / forma: White powder
- Denso: 1.28
- Punto de fusión: 160~165°C
- Punto de ebullición: 690.9°Cat760mmHg
- Punto de inflamación: 371.7±31.5 °C
- índice de refracción: 1.589
- Disolución: DMSO: 125 mg/mL (199.12 mM)
- PSA: 112.99000
- Logp: 2.92650
- Disolución: It is easily soluble in ethanol, chloroform and diethyl ether, but insoluble in water; Very soluble in dilute hydrochloric acid and sulfuric acid
- PKA: 13.12±0.70(Predicted)
Bulleyaconitine A Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:UN 1544PSN1 6.1 / PGII
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Palabra de señal:dangerous
- Instrucciones de peligro:H300; H330
- Almacenamiento seguro:P405 ; P403+P233
- Respuesta al evento:P301+P310 ; P321 ;P330 ; P304+P340 ; P310 ;P320
- Precauciones para la eliminación:P501
- Medidas preventivas:P264 ; P270 ; P260 ;P271 ; P284
- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.
Bulleyaconitine A PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
LKT Labs | B8144-10 mg |
Bulleyaconitine A |
107668-79-1 | ≥95% | 10mg |
$93.70 | 2023-07-11 | |
abcr | AB479048-100 mg |
Bulleyaconitine A; . |
107668-79-1 | 100mg |
€618.60 | 2023-06-15 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55378-10mg |
Bulleyaconitine A |
107668-79-1 | 98% | 10mg |
¥611.00 | 2023-09-07 | |
ChemScence | CS-3592-100mg |
Bulleyaconitine A |
107668-79-1 | 99.09% | 100mg |
$390.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3021-50 mg |
Bulleyaconi cine A |
107668-79-1 | 98.0% | 50mg |
¥2009.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3021-200 mg |
Bulleyaconi cine A |
107668-79-1 | 98.0% | 200mg |
¥4264.00 | 2022-04-26 | |
TargetMol Chemicals | T3021-1 mL * 10 mM (in DMSO) |
Bulleyaconitine A |
107668-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 290 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20133-100mg |
Bulleyaconitine A |
107668-79-1 | ,HPLC≥98% | 100mg |
¥960.00 | 2021-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ770-5mg |
Bulleyaconitine A |
107668-79-1 | 98+% | 5mg |
507CNY | 2021-05-08 | |
DC Chemicals | DCC-004-20mg |
Bulleyaconitine A |
107668-79-1 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 |
Bulleyaconitine A Literatura relevante
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Alcaloides diterpénicos de tipo aconitano
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos diterpenoides Alcaloides diterpénicos de tipo aconitano
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Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:107668-79-1)Bulleyaconitine A

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:107668-79-1)Bulleyaconitine A

Pureza:99%
Cantidad:5mg
Precio ($):241.0